1-Glycylpiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidinecarboxylic acids. It features a piperidine ring with a carboxylic acid group and a glycyl moiety, making it structurally significant in various biochemical contexts. The compound's IUPAC name reflects its structure, indicating the presence of both the piperidine and carboxylic acid functionalities.
This compound can be classified under the broader category of amino acids and carboxylic acids. Carboxylic acids are organic compounds characterized by the presence of a carboxyl group (-COOH), while amino acids are the building blocks of proteins, containing both amine (-NH2) and carboxyl groups. Specifically, 1-Glycylpiperidine-3-carboxylic acid can be categorized as a piperidinecarboxylic acid, which consists of a piperidine ring attached to a carboxylic acid group .
The synthesis of 1-Glycylpiperidine-3-carboxylic acid can be approached through several methods, typically involving the reaction of piperidine derivatives with appropriate carboxylic acid precursors. One common method involves:
For instance, one synthetic route may involve the use of organocatalytic methods to achieve enantioselective synthesis, allowing for high yields and specific stereochemistry .
The molecular formula for 1-Glycylpiperidine-3-carboxylic acid is . The structure features:
The molecular weight is approximately 156.18 g/mol, with a monoisotopic molecular weight of 156.095 g/mol. The compound's chemical properties can be further elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
1-Glycylpiperidine-3-carboxylic acid can undergo various chemical reactions typical of carboxylic acids and amines:
These reactions are facilitated by the nucleophilic nature of the amine group and the electrophilic characteristics of the carbonyl carbon in the carboxylic acid group .
The mechanism by which 1-Glycylpiperidine-3-carboxylic acid exerts its biological effects often involves interactions with specific receptors or enzymes in biological systems. For example:
Quantitative data on its binding affinity or inhibition constants would require specific experimental studies, typically involving radiolabeled ligands or enzyme assays .
1-Glycylpiperidine-3-carboxylic acid exhibits several important physical and chemical properties:
These properties make it suitable for various applications in biochemical research and pharmaceuticals .
1-Glycylpiperidine-3-carboxylic acid has potential applications in:
The synthesis of enantiomerically pure piperidine-3-carboxylic acid (nipecotic acid) precursors is a critical first step for preparing chiral 1-glycylpiperidine-3-carboxylic acid. Industrial-scale chiral resolution predominantly employs diastereomeric salt crystallization using chiral resolving agents. As demonstrated in the synthesis of (S)-nipecotic acid, racemic nipecotic acid is treated with (S)-mandelic acid in a toluene-methanol mixed solvent system, yielding a diastereomeric salt pair where the (S)-nipecotic acid-(S)-mandelic acid complex precipitates selectively due to lower solubility [1]. After filtration, the isolated salt undergoes acid-base liberation, typically using sodium hydroxide or potassium hydroxide, to recover enantiopure (S)-nipecotic acid (>98% ee) [1]. This method mirrors the resolution strategy applied in duloxetine synthesis, where (S)-mandelic acid resolves a racemic alcohol intermediate [2]. Alternative resolving agents like tartaric acid derivatives require solvent optimization (e.g., ethanol/water mixtures) to achieve comparable enantioselectivity but may reduce yield to 60-75% due to higher solubility of the undesired diastereomer [1] [2].
Table 1: Performance of Chiral Resolving Agents for Nipecotic Acid
Resolving Agent | Solvent System | Temperature (°C) | Isolated Yield (%) | ee (%) |
---|---|---|---|---|
(S)-Mandelic acid | Toluene:Methanol (3:1) | 0–5 | 85–90 | >98 |
L-(+)-Tartaric acid | Ethanol:Water (4:1) | 10–15 | 60–75 | 95–97 |
D-DBTA* | Acetone | RT | 70–80 | 94–96 |
*D-DBTA: Di-p-toluoyl-D-tartaric acid
Process Intensification involves recycling the mother liquor containing the unresolved enantiomer. The (R)-nipecotic acid-rich stream undergoes racemization using hydrochloric acid (HCl) in toluene under heating (80°C), regenerating racemic nipecotic acid for subsequent resolution cycles. This Resolution-Racemization-Recycle (RRR) approach increases overall yield to >95% and reduces waste [1] [2].
Coupling enantiopure nipecotic acid with glycine derivatives necessitates precise acylation strategies to avoid racemization at the chiral piperidine center. Carbodiimide-mediated amidation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) achieves 80–85% yield for 1-glycylpiperidine-3-carboxylic acid formation but requires strict temperature control (0–5°C) to suppress oxazolone formation [6]. Alternatively, photoreactive building blocks enable unconventional orthogonal coupling. The N-acyl-7-nitroindoline glycine derivative undergoes light-induced (350 nm) decaging in aqueous media, generating a glycine acyl donor that reacts selectively with piperidine carboxylates without racemization [6].
For N-protected intermediates (e.g., 1-Boc-nipecotic acid), propargylic esterification provides a deprotection pathway compatible with acid-sensitive groups. Diastereomerically pure esters derived from chiral propargyl alcohols (e.g., (R)-1-(2-methoxyphenyl)prop-2-yn-1-ol) are cleaved using catalytic CuCl (10 mol%) in methanol at 40°C, regenerating the carboxylic acid with 94–98% ee and no detectable epimerization [8]. This method outperforms basic hydrolysis, which promotes racemization at C3 of the piperidine ring.
Table 2: Acylation/Deprotection Strategies for Glycyl-Piperidine Coupling
Step | Reagents/Conditions | Yield (%) | Racemization Risk | Functional Group Tolerance |
---|---|---|---|---|
Glycine Activation | EDC/HOBt, DCM, 0°C | 80–85 | Moderate | Low (acid-sensitive groups) |
Photochemical Decaging | N-Glycyl-7-nitroindoline, 350 nm, pH 7.4 | 75–80 | None | High |
Propargylic Deprotection | CuCl (10 mol%), MeOH, 40°C | 82–86 | None | High (esters, carbamates) |
Conventional peptide synthesis requires N-protection (e.g., Fmoc, Boc) before acylation and subsequent deprotection, generating significant waste. Direct N-acylation strategies circumvent these steps:
Large-scale production of 1-glycylpiperidine-3-carboxylic acid relies on solvent-engineered hydrolysis for intermediate purification. The carboxylic acid group of nipecotic acid precursors is protected as ethyl esters to enhance lipophilicity during resolution. Industrial deprotection uses potassium carbonate (20 wt%) in ethanol-water (9:1) at 60°C, achieving complete hydrolysis in 3–5 hours with minimal racemization (<1%) [1]. Catalytic methods further enhance efficiency:
Table 3: Scalability Metrics for Key Hydrolytic Steps
Process | Conditions | Time | Yield (%) | Throughput (kg/L/day) |
---|---|---|---|---|
Base Hydrolysis (Ethyl Ester) | K₂CO₃ (20 wt%), EtOH:H₂O (9:1), 60°C | 3–5 h | 92–95 | 0.8 |
PTC Hydrolysis | TBAB (5 mol%), Toluene:H₂O (1:1), 80°C | 8–10 h | 94 | 1.2 |
Microwave-Assisted Hydrolysis | KOH (2 eq), MeOH, 100 W, 100°C | 20 min | 96 | 5.6* |
*Throughput calculated for 24h operation
Solvent Recovery is critical for cost-effective scaling. Methanol and toluene are recycled via distillation (>90% recovery), reducing raw material costs by 25% [1].
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3